1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Formation of the pyrazolo[3,4-b]pyridine ring: This step involves the cyclization of the pyrazole derivative with a suitable pyridine precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazole and pyridine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. Examples include:
- 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
- 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
- Sulfonylated pyrazoles
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N5O4S |
---|---|
Molecular Weight |
349.37 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N5O4S/c1-7-5-10(14(20)21)12-9(3)17-19(13(12)15-7)24(22,23)11-6-18(4)16-8(11)2/h5-6H,1-4H3,(H,20,21) |
InChI Key |
KNWUJYSWJSQUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)S(=O)(=O)C3=CN(N=C3C)C)C)C(=O)O |
Origin of Product |
United States |
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